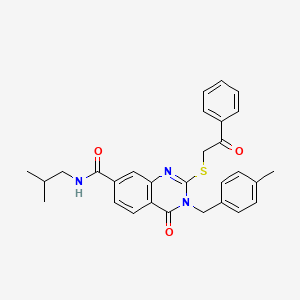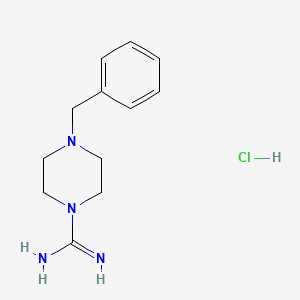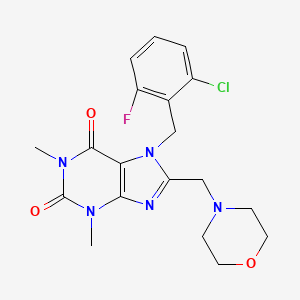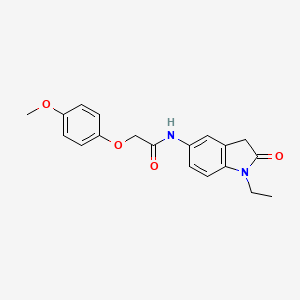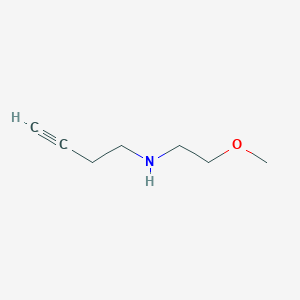
(But-3-yn-1-yl)(2-methoxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(But-3-yn-1-yl)(2-methoxyethyl)amine” is a chemical compound with the CAS Number 1248404-06-9 . It has a molecular weight of 127.19 and its IUPAC name is N-(2-methoxyethyl)-3-butyn-1-amine .
Synthesis Analysis
This compound can be used as a reagent to synthesize dialkynylamides from diacids . It can also be used for the post-polymerization modification of poly (2-alkyl/aryl-2-oxazoline)s (PAOx) polymer by amidation of its methyl ester side chains .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
This compound can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative . It can also act as a crosslinker which can bind with resin as well as nanocrystalline cellulose to facilitate the terminal alkyne group for further functionalizations .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 127.19 and its IUPAC name is N-(2-methoxyethyl)-3-butyn-1-amine .
Aplicaciones Científicas De Investigación
Proteomic Cysteine Probe
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used as a proteomic cysteine probe . Proteomic cysteine probes are used to study protein function, structure, and interactions in biological systems. They can help identify and quantify cysteine-containing peptides in complex biological samples .
Acetylcholinesterase Inhibitors
This compound could potentially be used in the synthesis of acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain. They are used to treat diseases like Alzheimer’s and Parkinson’s .
Synthesis of Bioactive Agents
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used in the synthesis of bioactive agents . Bioactive agents have biological effects on living tissues, and they are often used in the development of new drugs .
Intermediate in Organic Synthesis
This compound could potentially be used as an intermediate in organic synthesis . Intermediates are compounds that are formed and consumed during the course of a chemical reaction .
Synthesis of Natural Product Derivatives
“(But-3-yn-1-yl)(2-methoxyethyl)amine” could potentially be used in the synthesis of natural product derivatives . Natural product derivatives are compounds that are derived from natural sources and have been modified to improve their properties .
Development of Potent Bioactive Agents
This compound could potentially be used in the development of potent bioactive agents . Potent bioactive agents are compounds that have a strong biological effect on living tissues .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)but-3-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-8-6-7-9-2/h1,8H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREFPOJIEPFLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3005526.png)

![(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3005529.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3005535.png)
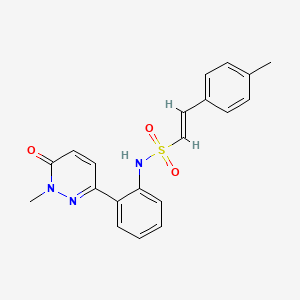
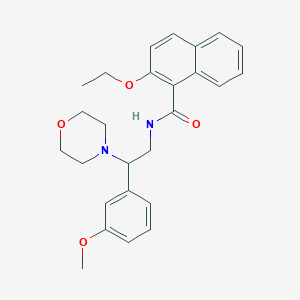
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
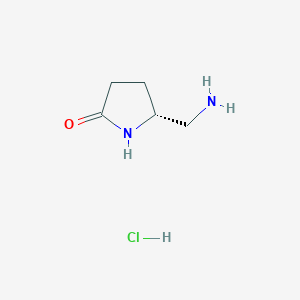
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)
